molecular formula C4H2BrNO3 B6150953 4-bromo-1,2-oxazole-3-carboxylic acid CAS No. 893638-53-4

4-bromo-1,2-oxazole-3-carboxylic acid

Cat. No.: B6150953
CAS No.: 893638-53-4
M. Wt: 192
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Description

Significance of Substituted 1,2-Oxazole Core Structures in Advanced Organic Synthesis and Methodology Development

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. echemi.com This core structure is a vital building block in organic synthesis and medicinal chemistry. Substituted isoxazoles are found in various natural products and serve as the foundation for numerous pharmaceutical agents, including certain antibiotics and anti-inflammatory drugs. echemi.comsigmaaldrich.com

The versatility of the isoxazole ring stems from its unique chemical properties. It can participate in a variety of chemical transformations, making it a valuable intermediate for constructing more complex molecular architectures. The N-O bond within the ring is relatively weak and can be cleaved under certain conditions, such as UV irradiation or reductive processes, allowing for rearrangements into other heterocyclic systems or functional groups. echemi.com This reactivity is harnessed by synthetic chemists to develop novel synthetic methodologies.

Furthermore, the isoxazole ring is a key component in the development of "bioisosteres," where it is used to replace other chemical groups in a drug molecule to improve its properties, such as efficacy, selectivity, or metabolic stability. Its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions makes it a privileged scaffold in drug discovery. uni.luchemscene.com Researchers continue to explore new ways to synthesize and functionalize the 1,2-oxazole core to access novel compounds with potential applications in materials science and pharmacology. sigmaaldrich.comsci-hub.se

Academic Context and Research Landscape of Halogenated Carboxylic Acid Oxazoles

The introduction of both a halogen atom (like bromine) and a carboxylic acid group onto an oxazole (B20620) ring creates a highly functionalized molecule with significant potential as a synthetic intermediate. Halogenated heterocycles are particularly prized in organic synthesis because the halogen atom can serve as a "handle" for further molecular modifications. researchgate.net Specifically, bromine atoms on an oxazole ring can be readily substituted or used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.netijpsonline.comoup.com This allows for the straightforward attachment of various other molecular fragments, greatly expanding the chemical diversity that can be achieved. ijpsonline.com

The carboxylic acid group is another crucial functional group in organic chemistry. organic-chemistry.org It can be converted into a wide array of other functionalities, such as esters, amides, and alcohols. In the context of drug discovery, a carboxylic acid group can act as a key hydrogen-bonding component, enabling strong interactions with biological targets. organic-chemistry.org

The combination of these two features in a single molecule, as in halogenated carboxylic acid oxazoles, creates a versatile building block. Research in this area often focuses on developing efficient and regioselective methods for their synthesis. nih.govsigmaaldrich.com For instance, studies describe the controlled lithiation followed by reaction with an electrophilic bromine source to install the halogen at a specific position on the oxazole ring. researchgate.net While detailed studies on 4-bromo-1,2-oxazole-3-carboxylic acid itself are scarce, the research on its isomers, such as 4-bromo-1,3-oxazole-2-carboxylic acid, indicates their utility in preparing more complex molecules like selective 5-HT1A modulators. echemi.com

Structural Features and Electronic Characteristics of the 1,2-Oxazole Ring System in Research

The 1,2-oxazole ring is a planar, aromatic system. The atoms within the ring are sp² hybridized, and the delocalized π-electron system contains six electrons, conforming to Hückel's rule for aromaticity. uni.lu However, the presence of the highly electronegative oxygen atom adjacent to the nitrogen atom significantly influences the ring's electronic properties. uni.lusigmaaldrich.com

This electronegativity results in an uneven distribution of electron density. The oxygen atom tends to withdraw electron density from the ring, which affects the ring's reactivity and aromatic character compared to other heterocycles like pyrrole (B145914) or furan (B31954). echemi.comsigmaaldrich.com The N-O bond is the most polarized and weakest bond in the ring, making it susceptible to cleavage, which is a key aspect of its chemical reactivity. echemi.com

Computational studies, often using Density Functional Theory (DFT), show that the N-O dipole can distort the geometry of the ring system, which can impact its aromatic stability and susceptibility to ring-opening reactions. sigmaaldrich.com These electronic features dictate the regioselectivity of chemical reactions. For instance, electrophilic substitution reactions on the parent isoxazole ring are generally difficult due to its relatively electron-poor nature, while nucleophilic attack is more feasible, particularly if a good leaving group is present. sigmaaldrich.com The specific placement of substituents, such as a bromine atom and a carboxylic acid group, would further modulate this reactivity, directing future chemical transformations to specific sites on the ring.

Data Tables

Note: Due to the limited availability of specific experimental data for this compound, the following tables present information for closely related isomers to provide context on the physicochemical properties of this class of compounds.

Table 1: Properties of 4-Bromo-1,3-oxazole-2-carboxylic acid (Isomer of the subject compound)

PropertyValueSource(s)
CAS Number 944906-74-5 echemi.comsigmaaldrich.com
Molecular Formula C₄H₂BrNO₃ echemi.comsigmaaldrich.com
Molecular Weight 191.97 g/mol sigmaaldrich.com
Physical Form White Solid
Density (Predicted) 2.038 g/cm³ echemi.com
Boiling Point (Predicted) 347.6 °C echemi.com
Acidity (pKa) (Predicted) 2.17 echemi.com
IUPAC Name 4-bromo-1,3-oxazole-2-carboxylic acid sigmaaldrich.com

Table 2: Properties of 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid (A substituted derivative related to the subject compound)

PropertyValueSource(s)
CAS Number 111756-34-4
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Physical Form Solid
SMILES String CC1=C(C(C(O)=O)=NO1)Br
InChI Key TVXIVXIIHHPVRX-UHFFFAOYSA-N

Properties

CAS No.

893638-53-4

Molecular Formula

C4H2BrNO3

Molecular Weight

192

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Bromo 1,2 Oxazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in the context of the 4-bromo-1,2-oxazole ring has been a subject of synthetic exploration. The transformations of this group are fundamental for creating a variety of derivatives, such as esters and amides, or for its removal or reduction to alter the core structure.

Esterification and Amidation Reactions for Research Synthesis

The conversion of the carboxylic acid moiety of 4-bromo-1,2-oxazole-3-carboxylic acid into esters and amides is a standard yet crucial transformation for generating derivatives for research purposes, particularly in medicinal chemistry for creating libraries of compounds. These reactions typically proceed through the activation of the carboxylic acid.

Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, for more sensitive substrates or milder conditions, coupling agents are preferred. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) or N,N'-carbonyldiimidazole (CDI) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol or amine to form the corresponding ester or amide. organic-chemistry.orgnih.gov For instance, the reaction with CDI generates a highly reactive acyl-imidazole intermediate which then readily reacts with various nucleophiles. organic-chemistry.org The synthesis of 1,2,4-oxadiazoles has been reported using substituted benzoic or heteroaromatic carboxylic acids, which are first converted to acyl chlorides before cyclization, a strategy applicable to this oxazole (B20620) core. nih.gov

Table 1: Common Reagents for Esterification and Amidation

Reaction TypeReagent(s)Product
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR')
EsterificationAlcohol (R-OH), EDC·HCl, DMAPEster (R-COOR')
AmidationAmine (R-NH₂), EDC·HClAmide (R-CONHR')
AmidationAmine (R-NH₂), N,N'-Carbonyldiimidazole (CDI)Amide (R-CONHR')

Decarboxylation Pathways and Subsequent Transformations

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a significant transformation that can be achieved under various conditions. For heteroaromatic carboxylic acids, this reaction can be catalyzed by metal salts. organic-chemistry.org A simple and efficient method involves heating the acid in the presence of silver carbonate (Ag₂CO₃) and acetic acid in a solvent like DMSO. organic-chemistry.org

More advanced applications involve decarboxylation as part of a subsequent transformation. Palladium-catalyzed cross-coupling reactions have been developed that utilize heteroaromatic carboxylic acids directly, proceeding through an in-situ decarboxylation step. scispace.com This allows for the direct formation of a new carbon-carbon bond at the position of the former carboxylic acid group, offering a streamlined synthetic route to substituted oxazoles. scispace.com Such pathways are highly valuable as they reduce the number of synthetic steps required to functionalize the oxazole ring.

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. libretexts.orgchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.ukresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and proceeds at room temperature. chemguide.co.uk Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent capable of reducing carboxylic acids and is sometimes preferred for its selectivity. researchgate.netkhanacademy.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org The reduction proceeds through an intermediate aldehyde, but this species is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate the aldehyde under these conditions. libretexts.orgchemguide.co.uk The final product of the reduction is 4-bromo-3-(hydroxymethyl)-1,2-oxazole.

Reactivity at the Bromo Position (C4)

The carbon-bromine bond at the C4 position of the oxazole ring is the second key site for reactivity. This position is susceptible to both nucleophilic substitution and, more prominently, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations on Brominated Oxazoles

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic or heteroaromatic ring with a nucleophile. This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex. libretexts.org

In this compound, the oxazole ring itself is electron-deficient. Furthermore, the carboxylic acid group at C3 is a potent electron-withdrawing group. The bromo-substituent at C4 is ortho to the carboxylic acid and para to the ring nitrogen atom. This electronic arrangement strongly activates the C4 position towards attack by nucleophiles, suggesting that SNAr reactions should be a viable pathway for functionalization at this site.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Negishi, Heck) with this compound as Substrate

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent at the C4 position of this compound makes it an excellent substrate for these transformations. researchgate.net In these reactions, the palladium catalyst facilitates the coupling of the oxazole unit (the electrophile) with an organometallic reagent (the nucleophile).

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov The reaction would couple the C4 position of the oxazole with the organic group from the boronic acid, yielding a 4-aryl or 4-alkenyl-1,2-oxazole-3-carboxylic acid. masterorganicchemistry.comresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for the aryl bromide. organic-chemistry.orgwikipedia.org While effective and versatile, the toxicity of the tin compounds is a significant drawback. organic-chemistry.org This method can be used to introduce a wide variety of sp²-hybridized groups, including vinyl and aryl moieties, at the C4 position. wikipedia.orglibretexts.org

Negishi Coupling: This coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org Negishi couplings are known for their high reactivity and broad scope, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org However, the organozinc reagents are often sensitive to air and moisture.

Heck Reaction: The Heck reaction differs from the others as it couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond between the C4 of the oxazole and one of the sp² carbons of the alkene, resulting in a 4-alkenyl-1,2-oxazole-3-carboxylic acid derivative. masterorganicchemistry.com

Table 2: Overview of Cross-Coupling Reactions at the C4-Bromo Position

Reaction NameNucleophilic PartnerTypical Catalyst/BaseBond Formed
Suzuki-MiyauraOrganoboronic acid/ester (R-B(OH)₂)Pd(PPh₃)₄ / K₂CO₃Oxazole-C(sp²)
StilleOrganostannane (R-Sn(Alkyl)₃)Pd(PPh₃)₄Oxazole-C(sp²)
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0) catalystOxazole-C(sp³), C(sp²), C(sp)
HeckAlkene (R-CH=CH₂)Pd(OAc)₂ / Base (e.g., Et₃N)Oxazole-C(sp²) (alkenyl)

Metal-Halogen Exchange Reactions (e.g., Lithiation) and Electrophilic Quenching

The bromine atom at the 4-position of the 1,2-oxazole ring is susceptible to metal-halogen exchange, a powerful tool for functionalizing this specific position. This process typically involves treating the bromo-oxazole with a strong organolithium reagent, such as n-butyllithium, at low temperatures. The reaction results in the displacement of the bromine atom with a lithium atom, forming a highly reactive 4-lithio-1,2-oxazole intermediate.

This lithiated species is a potent nucleophile and can react with a wide array of electrophiles, allowing for the introduction of various substituents at the C4-position. This "electrophilic quenching" step is crucial for creating diverse derivatives of the parent compound. The predictability and regioselectivity of this metallation chemistry make it a valuable synthetic strategy. researchgate.net

Below is a table summarizing potential transformations via lithiation and electrophilic quenching:

ElectrophileReagent ExampleProduct Functional Group
Aldehydes/KetonesAcetoneHydroxyalkyl
Alkyl HalidesMethyl IodideAlkyl
Carbon DioxideCO₂ (gas)Carboxylic Acid
EstersEthyl AcetateAcyl
Silyl HalidesTrimethylsilyl ChlorideSilyl

This table represents generalized outcomes of electrophilic quenching of a lithiated oxazole intermediate. Specific reaction conditions and yields would require experimental determination.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but its reactivity is distinct from that of benzene (B151609) or other five-membered heterocycles like pyrrole (B145914) or furan (B31954). The presence of two heteroatoms, oxygen and nitrogen, and their relative positions, significantly influences the ring's electronic properties and chemical behavior.

Electrophilic Aromatic Substitution (if applicable for other positions)

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards attack by electrophiles. However, the outcome of such reactions is highly dependent on the substituents already present on the ring. pharmaguideline.comyoutube.com In the case of this compound, both the bromo and carboxylic acid groups are electron-withdrawing, further deactivating the ring. Therefore, electrophilic substitution at the remaining C5 position is highly unlikely to occur under standard conditions.

Cycloaddition Reactions Involving the Oxazole Core

Oxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as dienes. pharmaguideline.comwikipedia.org This reactivity is facilitated by the furan-type oxygen atom at the 1-position. pharmaguideline.com The reaction typically involves an electron-deficient oxazole and an electron-rich dienophile, or more commonly, an electron-rich oxazole and an electron-poor dienophile. clockss.org The initial cycloaddition forms a bicyclic intermediate which can then undergo further transformations, often leading to the formation of pyridine (B92270) or furan derivatives. pharmaguideline.comwikipedia.org However, the presence of two strong electron-withdrawing groups on the this compound ring would likely inhibit its participation as a diene in a conventional Diels-Alder reaction.

Ring-Opening and Rearrangement Pathways Under Controlled Conditions

The 1,2-oxazole ring, while aromatic, can undergo ring-opening or rearrangement under certain conditions. Nucleophilic attack, particularly at the C5 or C3 positions, can lead to cleavage of the N-O bond, which is the weakest bond in the ring. The stability of the oxazole ring is influenced by its substituents. In some cases, nucleophilic attack on a substituted oxazole can result in ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of certain oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com Reductive cleavage can also open the ring. youtube.com

Acid-Base Properties and Protonation/Deprotonation Equilibria in Solution Studies

The primary acidic site in this compound is the proton of the carboxylic acid group. This group will readily deprotonate in the presence of a base to form the corresponding carboxylate salt.

The 1,2-oxazole ring itself is a very weak base. wikipedia.org The nitrogen atom at the 2-position has a lone pair of electrons that can be protonated by a strong acid. However, the basicity is significantly lower than that of imidazole. wikipedia.org For the parent oxazole, the pKa of the conjugate acid is approximately 0.8, indicating that it is a much weaker base than pyridine. wikipedia.org The presence of the electron-withdrawing bromo and carboxylic acid groups on the ring of this compound would further decrease the basicity of the nitrogen atom, making protonation only likely under strongly acidic conditions.

Derivatization and Analog Synthesis from 4 Bromo 1,2 Oxazole 3 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives: Esters, Amides, and Anhydrides

The carboxylic acid functional group of 4-bromo-1,2-oxazole-3-carboxylic acid is readily converted into various derivatives, such as esters, amides, and anhydrides, using well-established synthetic protocols. These transformations are fundamental for creating analogs with modified polarity, solubility, and biological interaction capabilities.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using a dehydrating agent. A more common and milder approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. youtube.com

Amides: Amide synthesis is of particular importance in medicinal chemistry. Direct condensation of the carboxylic acid with a primary or secondary amine is possible but often requires harsh conditions and high temperatures. libretexts.orglibretexts.org More efficient methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid, which facilitate amide bond formation under milder conditions. orgsyn.orgnih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride or anhydride, which then readily reacts with an amine to form the corresponding amide. libretexts.orgyoutube.com The use of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be formed, which are useful reactive intermediates for other transformations.

The following table summarizes common methods for the derivatization of the carboxylic acid group.

DerivativeReagents and ConditionsGeneral Reaction
Ester R-OH, H⁺ (cat.), heat (Fischer Esterification)R-COOH + R'-OH ⇌ R-COOR' + H₂O
1. SOCl₂ or (COCl)₂ 2. R'-OH, BaseR-COOH → R-COCl → R-COOR'
Amide R'-NH₂, heatR-COOH + R'-NH₂ → R-CONHR' + H₂O
R'-NH₂, Coupling Agent (e.g., DCC, Boric Acid)R-COOH + R'-NH₂ → R-CONHR'
1. SOCl₂ 2. R'R''NH, BaseR-COOH → R-COCl → R-CONR'R''
Anhydride P₂O₅, heat2 R-COOH → (RCO)₂O + H₂O

Introduction of Diverse Substituents via Cross-Coupling Reactions at the Bromine Position

The C4-bromo substituent is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkenyl groups, providing a powerful tool for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura reaction is a widely employed method for forming biaryl and heteroaryl-aryl linkages. sci-hub.seresearchgate.net This reaction involves the coupling of the 4-bromo-1,2-oxazole core with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DME, toluene) can be crucial for achieving high yields. nih.govresearchgate.net This strategy has been successfully used to synthesize a variety of biaryl compounds and complex heterocyclic systems. researchgate.nettandfonline.comacs.org Regioselectivity is generally high, with the coupling occurring specifically at the carbon-bromine bond. rsc.org

Alkenylation: The Heck reaction provides a reliable method for introducing alkenyl substituents by coupling the 4-bromo-1,2-oxazole with an alkene. wikipedia.org This reaction is catalyzed by a palladium complex, such as palladium(II) acetate, often in the presence of a phosphine ligand and a base (e.g., triethylamine). organic-chemistry.orgthieme-connect.de The Heck reaction is known for its high stereoselectivity, typically yielding the E-isomer of the resulting substituted alkene. organic-chemistry.orgthieme-connect.de

Alkynylation: The Sonogashira coupling is the premier method for installing alkyne functionalities. It involves the reaction of the 4-bromo-1,2-oxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). researchgate.netwikipedia.orgorganic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylethylamine, is used both as the base and often as the solvent. youtube.comlibretexts.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable for the synthesis of complex molecules. wikipedia.org

Alkylation: While direct alkylation via Suzuki coupling with alkylboronic acids can be challenging, other cross-coupling methods like Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can be effective for introducing alkyl groups at the C4 position. york.ac.uk For example, alkyl and aryl zinc halides have been used as nucleophiles to introduce substituents onto a bromo-thiazole core, a strategy applicable to bromo-oxazoles. researchgate.net

The table below outlines key cross-coupling reactions for modifying the C4 position.

Reaction NameCoupling PartnerCatalyst SystemSubstituent Introduced
Suzuki-Miyaura Ar-B(OH)₂ or HetAr-B(OH)₂Pd(0) or Pd(II) catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)Aryl, Heteroaryl
Heck Alkene (H₂C=CHR)Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl
Sonogashira Terminal Alkyne (H−C≡C−R)Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl
Stille Organostannane (R-SnBu₃)Pd(0) catalystAlkyl, Aryl, Alkenyl
Negishi Organozinc (R-ZnX)Pd(0) or Ni(0) catalystAlkyl, Aryl

Functionalization of the Oxazole (B20620) Ring through Other Reaction Pathways

Beyond derivatization at the C3 and C4 positions, the oxazole ring itself can undergo further modifications. Direct C-H arylation offers an alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized coupling partners. tandfonline.comorganic-chemistry.org This method typically involves a palladium catalyst and an oxidant to activate a C-H bond on a coupling partner for reaction with the bromo-oxazole.

Another powerful strategy is the metallation of the oxazole ring, followed by quenching with an electrophile. sci-hub.se Lithiation using a strong base like n-butyllithium can generate an organolithium intermediate, which can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents. For this compound, this would likely require prior protection of the acidic proton of the carboxylic acid group.

Furthermore, the oxazole ring can serve as a precursor for other heterocyclic systems through ring-opening and recyclization reactions, significantly diversifying the molecular architecture. tandfonline.com

Design and Synthesis of Polyheterocyclic Systems Incorporating the 1,2-Oxazole Core

The synthetic utility of this compound extends to the construction of complex polyheterocyclic systems, which are of great interest in materials science and medicinal chemistry. An iterative approach using sequential cross-coupling reactions is a powerful strategy. researchgate.net

For instance, a Suzuki-Miyaura coupling can be performed at the C4-bromo position using a bifunctional reagent, such as a boronic acid that also contains a halogen (e.g., 4-bromophenylboronic acid). This initial step attaches a new halogenated aryl ring to the oxazole core. The newly introduced bromine atom can then serve as a handle for a second, different cross-coupling reaction (e.g., a Sonogashira or Heck reaction), allowing for the controlled, stepwise assembly of a complex, non-symmetrical polyheterocyclic structure. This iterative strategy has been successfully applied to create bis- and tris-oxazole systems. researchgate.net Similarly, multicomponent reactions, such as the Ugi-Zhu reaction, can be employed to rapidly build complex polyheterocyclic scaffolds from simple starting materials, a strategy that could be adapted to derivatives of the 4-bromo-1,2-oxazole core. nih.gov

Stereochemical Considerations in Derivative Synthesis and Chiral Oxazole Analogs

The parent compound, this compound, is achiral. However, chirality can be introduced during the derivatization process to synthesize chiral analogs, which is often crucial for biological activity.

Chirality can be incorporated through several routes:

Reaction at the Carboxylic Acid: The most direct method is to form an amide or ester with a chiral amine or alcohol, respectively. This creates a new stereocenter or results in a mixture of diastereomers that can potentially be separated.

Chiral Cross-Coupling Partners: Using a chiral boronic acid or a chiral alkene in Suzuki or Heck reactions, respectively, will transfer that chirality to the final product.

Asymmetric Catalysis: Although less common for this specific scaffold, the use of chiral ligands on the palladium catalyst in cross-coupling reactions can, in principle, induce enantioselectivity if a prochiral substrate is used or a dynamic kinetic resolution is operative. The development of chiral oxazoline-based ligands for asymmetric catalysis highlights the importance and feasibility of creating chiral heterocyclic compounds. acs.orgnih.govacs.org

The synthesis of chiral oxazoline (B21484) derivatives via asymmetric aldol (B89426) reactions followed by esterification demonstrates a successful one-pot method for creating stereochemically defined heterocyclic molecules. acs.orgnih.gov Such strategies provide a blueprint for the development of chiral 1,2-oxazole analogs from the this compound template.

Applications of 4 Bromo 1,2 Oxazole 3 Carboxylic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of a halogen and a carboxylic acid on the isoxazole (B147169) ring makes 4-bromo-1,2-oxazole-3-carboxylic acid a bifunctional building block of considerable value. Each functional group serves as a handle for introducing molecular complexity through well-established and reliable chemical transformations.

The bromine atom at the C4 position is ideally suited for participation in a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental to modern C-C and C-heteroatom bond formation. wikipedia.org Notably, the Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, allows for the direct installation of diverse aryl, heteroaryl, or vinyl substituents at this position. nih.govnih.gov Similarly, other palladium-catalyzed reactions such as the Heck, Stille, and Sonogashira couplings can be employed to further expand the range of accessible structures. This functionalization at the C4 position is crucial for building the core skeleton of more intricate molecules.

Concurrently, the carboxylic acid group at the C3 position offers a gateway to another set of transformations. It can be readily converted into amides, esters, or other acyl derivatives. Amide bond formation, typically achieved through coupling reagents, is one of the most common and vital reactions, allowing for the connection of the isoxazole core to a vast array of amine-containing fragments. nih.gov Furthermore, the carboxylic acid can be reduced to an alcohol or converted to a ketone, providing additional pathways for molecular elaboration. The ability to perform these reactions orthogonally—that is, modifying one group without affecting the other—is a key advantage of this building block.

Table 1: Key Transformations of this compound

Starting MaterialReaction TypeReagent/Catalyst ExampleResulting Structure
This compoundSuzuki-Miyaura CouplingR-B(OH)₂, Pd Catalyst, Base4-Aryl-1,2-oxazole-3-carboxylic acid
This compoundAmide CouplingR-NH₂, Coupling Agent (e.g., HATU)4-Bromo-1,2-oxazole-3-carboxamide
This compoundEsterificationR-OH, Acid CatalystAlkyl 4-bromo-1,2-oxazole-3-carboxylate
This compoundSonogashira CouplingR-C≡CH, Pd/Cu Catalyst, Base4-Alkynyl-1,2-oxazole-3-carboxylic acid

Role as a Key Intermediate in the Synthesis of Diverse Biologically Relevant Scaffolds and Natural Product Analogs

The isoxazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net this compound serves as a pivotal intermediate in the synthesis of libraries of substituted isoxazoles, enabling the exploration of chemical space around this important core.

Its utility as an intermediate lies in the potential for sequential functionalization. A typical synthetic strategy might first involve a Suzuki or other cross-coupling reaction at the C4-bromo position to install a key structural motif. The resulting 4-substituted-1,2-oxazole-3-carboxylic acid can then undergo a second-stage modification at the carboxylic acid group, such as amide coupling with a diverse panel of amines. This two-step process allows for the rapid generation of a large number of distinct compounds from a single, advanced intermediate. This approach is highly efficient for creating analogs of natural products or for generating compound libraries for screening purposes.

The isoxazole ring itself can also be viewed as a stable precursor to other functionalities. Under certain reductive conditions, the N-O bond of the isoxazole can be cleaved, unmasking a β-enaminoketone or related structure. This latent functionality further enhances the value of this compound as an intermediate, providing access to different classes of acyclic and heterocyclic scaffolds from a common precursor.

Table 2: Examples of Biologically Relevant Scaffolds Accessible from the Intermediate

IntermediateSubsequent ReactionScaffold ClassGeneral Structure Example
4-Aryl-1,2-oxazole-3-carboxylic acidAmide Coupling4-Aryl-1,2-oxazole-3-carboxamides4-Aryl-N-alkyl-isoxazole-3-carboxamide
4-Bromo-1,2-oxazole-3-carboxamideSuzuki Coupling4-Aryl-1,2-oxazole-3-carboxamides4-Aryl-N-alkyl-isoxazole-3-carboxamide
4-Aryl-1,2-oxazole-3-carboxylateIsoxazole Ring Openingβ-Enaminones(Z)-3-amino-1,3-diarylprop-2-en-1-one derivatives

Application in the Development of Novel Synthetic Methodologies and Transformations

Substrates with multiple, differentially reactive sites are invaluable tools for the development and validation of new synthetic methods. This compound is an excellent platform for probing the selectivity and scope of novel chemical transformations.

Chemists can use this compound to develop regioselective reactions, where a reagent is designed to interact with only one of the two functional groups. nih.gov For example, developing a new catalytic system for cross-coupling requires testing its tolerance of acidic protons, such as the one in the carboxylic acid group. Using this specific isoxazole as a substrate provides a clear answer, as any unwanted reaction at the acid site can be easily detected.

Table 3: Application in Synthetic Methodology Development

Area of MethodologyResearch QuestionRelevance of Substrate
Regioselective CatalysisCan a new catalyst selectively functionalize the C-Br bond in the presence of a carboxylic acid?The substrate provides a direct test for catalyst chemoselectivity.
Orthogonal SynthesisCan the C-Br and -COOH groups be functionalized in a single pot using two different reaction types without interference?The distinct nature of the two functional groups allows for the design of non-interfering, sequential reaction protocols.
Heterocyclic ChemistryHow does the electron-withdrawing nature of the isoxazole ring and the adjacent carboxyl group affect the reactivity of the C-Br bond in novel coupling reactions?The electronic properties of the substrate can be used to test the limits and explore the mechanism of new transformations.

Theoretical and Computational Investigations of 4 Bromo 1,2 Oxazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules like 4-bromo-1,2-oxazole-3-carboxylic acid. These methods allow for the determination of various descriptors that provide insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates lower stability and higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group is expected to influence the energies of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.0
HOMO-LUMO Gap5.5

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the oxazole (B20620) ring, as these are electronegative atoms. These regions would be susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid and potentially near the bromine atom, indicating sites prone to nucleophilic attack.

Mulliken Charge Distribution and Atomic Reactivity Sites

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. This information helps in identifying reactive sites. Atoms with more negative charges are likely to be nucleophilic, while those with more positive charges are electrophilic.

In this compound, the oxygen and nitrogen atoms are expected to have negative Mulliken charges. The carbon atom of the carboxylic acid group and the carbon atom bonded to the bromine atom are likely to carry positive charges, making them electrophilic centers.

Table 2: Hypothetical Mulliken Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
O (carbonyl)-0.6
O (hydroxyl)-0.5
N-0.4
C (carboxyl)+0.7
C-Br+0.2
Br-0.1

Note: The values in this table are illustrative and would need to be determined through specific computational analysis.

Thermodynamic Properties and Stability Assessments

Computational methods can be used to calculate various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for assessing the molecule's stability and predicting the feasibility and spontaneity of reactions in which it participates. The thermal stability of the compound can also be evaluated by calculating its decomposition energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the mechanism of nucleophilic substitution at the bromine-bearing carbon or the esterification of the carboxylic acid group could be elucidated using these computational techniques.

Conformational Analysis and Tautomerism Studies of the Oxazole Carboxylic Acid System

This compound may exist in different conformations due to the rotation around the single bond connecting the carboxylic acid group to the oxazole ring. Conformational analysis can identify the most stable conformers and the energy barriers between them.

Furthermore, tautomerism is a possibility for this molecule. For example, proton transfer from the carboxylic acid group to the nitrogen atom of the oxazole ring could lead to a zwitterionic tautomer. Computational studies can determine the relative energies of different tautomers and the feasibility of their interconversion, providing a comprehensive understanding of the molecule's structural landscape.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) using Computational Methods for Research Interpretation and Validation

Computational chemistry offers indispensable tools for the prediction of spectroscopic properties, which are vital for the interpretation and validation of experimental findings for compounds like this compound. Theoretical predictions can guide researchers in their experimental work and assist in the structural elucidation of the molecule. Methodologies rooted in Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are at the forefront of these computational investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of NMR spectra through computational means is a standard procedure for verifying the chemical structure of newly synthesized organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for the calculation of nuclear magnetic shielding tensors, from which chemical shifts are derived. mdpi.comnih.govucm.es This method is typically employed with a DFT functional, such as B3LYP, and a robust basis set like 6-311++G(d,p) to accurately predict both ¹H and ¹³C NMR spectra. mdpi.comnih.gov

The computational workflow commences with a conformational search to identify the molecule's most stable, low-energy conformer. mdpi.com Subsequent geometry optimization is followed by the calculation of NMR chemical shifts. To enhance the accuracy of these predictions and to mimic experimental conditions, the influence of solvents is often accounted for through implicit solvation models like the Polarizable Continuum Model (PCM). banglajol.inforesearchgate.net

For this compound, the ¹H NMR spectrum is expected to show a signal for the proton at the 5-position of the oxazole ring, with its chemical shift influenced by the electronegative environment of the ring and the bromine substituent. The carboxylic acid proton is anticipated to appear as a significantly downfield signal. In the ¹³C NMR spectrum, the carbon atoms of the oxazole ring and the carboxyl group will exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Position Predicted Chemical Shift (ppm)
H5 (oxazole ring) 8.10 - 8.90

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted Chemical Shift (ppm)
C3 (oxazole ring) 158 - 168
C4 (oxazole ring) 102 - 112
C5 (oxazole ring) 145 - 155

Infrared (IR) Spectroscopy Prediction

Theoretical vibrational spectra, calculated using DFT, are instrumental in identifying the functional groups within a molecule. nih.gov These calculations provide the frequencies of the vibrational modes and their corresponding IR intensities. A common level of theory for these predictions is the B3LYP functional combined with the 6-311++G(d,p) basis set. nih.govbanglajol.inforesearchgate.net To improve the agreement with experimental data, the computed vibrational frequencies are often uniformly scaled by a factor, for instance, 0.961, to account for anharmonicity and other approximations inherent in the theoretical model. nih.gov

The predicted IR spectrum of this compound would be distinguished by several key absorption bands. A broad band resulting from the O-H stretching of the hydrogen-bonded carboxylic acid dimer is expected. Other significant absorptions include the C=O stretch of the carboxyl group, the C=N and C-O stretching vibrations of the oxazole ring, and the C-Br stretching mode.

Table 3: Predicted Noteworthy IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (in carboxylic acid dimer) 2500 - 3300 (broad)
C=O stretch (carboxylic acid) 1710 - 1760
C=N stretch (oxazole ring) 1590 - 1660
C-O stretch (oxazole ring) 1210 - 1310

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption spectra of molecules in the UV-Vis range are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netresearchgate.net This method calculates the energies of electronic excitations and their corresponding oscillator strengths. The accuracy of the predicted spectra is sensitive to the choice of the DFT functional (with CAM-B3LYP and ωB97XD being common choices for this purpose) and the basis set. researchgate.net The inclusion of solvent effects is also a critical factor for achieving reliable predictions. researchgate.net

The UV-Vis spectrum of this compound is anticipated to display absorption bands arising from π → π* and n → π* electronic transitions associated with the conjugated system of the oxazole ring and the carbonyl of the carboxylic acid group. The presence of the bromine atom as a substituent may also modulate the positions of the absorption maxima.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Type Predicted λₘₐₓ (nm)
π → π* 210 - 260

Advanced Spectroscopic and Analytical Research Methodologies for 4 Bromo 1,2 Oxazole 3 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 4-bromo-1,2-oxazole-3-carboxylic acid, offering precise molecular mass determination, which in turn confirms the elemental composition. The exact mass of this compound is a critical parameter for its identification. Due to the presence of bromine, the isotopic pattern observed in the mass spectrum is characteristic, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes. This distinctive pattern is a key signature for bromine-containing compounds.

In research settings, HRMS is employed not only to confirm the molecular formula but also to elucidate fragmentation pathways. rsc.org By analyzing the fragments generated under specific ionization conditions, researchers can piece together the structural components of the molecule, further validating the identity of this compound.

Table 1: Key HRMS Data for this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC4H2BrNO3191.97
4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acidC5H4BrNO3205.99 sigmaaldrich.com
4-Bromooxazole-2-carboxylic acidC4H2BrNO3191.97 nih.gov
5-Bromo-oxazole-2-carboxylic acidC4H2BrNO3191.97 nih.gov
4-Bromobenzo[d]oxazole-2-carboxylic acidC8H4BrNO3242.03 chemsrc.com

Note: The molecular weight is an average value. The precise mass measured by HRMS would have several decimal places.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment of each atom. nih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The most notable feature would be the signal for the acidic proton of the carboxylic acid group, which typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), and its signal disappears upon D₂O exchange. libretexts.org The isoxazole (B147169) ring itself has one proton at the 5-position, which would appear as a singlet in the aromatic region of the spectrum. The exact chemical shift would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon framework. researchgate.net The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-185 ppm. libretexts.org The carbons of the isoxazole ring (C3, C4, and C5) will have distinct chemical shifts. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. researchgate.net The chemical shifts of C3 and C5 will be affected by their position relative to the nitrogen, oxygen, and the substituents.

¹⁵N and ¹⁷O NMR: While less common, ¹⁵N and ¹⁷O NMR can provide direct information about the heterocyclic ring. ¹⁵N NMR would show a signal for the nitrogen atom in the isoxazole ring, with its chemical shift being indicative of its electronic environment. nih.gov ¹⁷O NMR could potentially identify the signals for the oxygen atom in the ring and the two oxygen atoms of the carboxylic acid group, although the low natural abundance and quadrupolar nature of ¹⁷O can make this challenging.

Table 2: Predicted and Observed NMR Data for Isoxazole Derivatives

NucleusPredicted Chemical Shift Range (ppm) for this compoundNotes on Related Compounds
¹H (Carboxylic Acid)>10The acidic proton of carboxylic acids is typically observed in the 10-13 ppm range and is often broad. libretexts.org
¹H (Isoxazole Ring)7.0 - 9.0The proton on the isoxazole ring of (3-para-tolyl isoxazole-5-yl)-methanol appears as a singlet at 6.47 ppm. sciarena.com
¹³C (Carbonyl)160 - 185The carbonyl carbon in carboxylic acids is typically found in this region. libretexts.org
¹³C (Isoxazole Ring)90 - 170In 3,5-diaryl-4-bromoisoxazoles, the C4 carbon resonates at a specific chemical shift influenced by substituents. researchgate.net

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, this would primarily be used to confirm the absence of couplings for the isolated ring proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the proton signal of the isoxazole ring to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. researchgate.net In the context of this compound, it could be used to confirm through-space interactions between the ring proton and the carboxylic acid group, although these may be weak.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound will be dominated by several key absorptions. A very broad and strong O-H stretching band from the carboxylic acid will appear in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp peak typically between 1680 and 1725 cm⁻¹. libretexts.orglibretexts.org The C-O stretching of the carboxylic acid will show a band in the 1210-1320 cm⁻¹ region. libretexts.org Vibrations associated with the isoxazole ring, including C=N and C-O-N stretching, will appear in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C and C=N stretching vibrations of the isoxazole ring are often strong in the Raman spectrum. The C-Br stretch may also be more easily observed in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (very broad) libretexts.org
Carboxylic Acid C=OStretch1680-1725 libretexts.orglibretexts.org
Carboxylic Acid C-OStretch1210-1320 libretexts.org
Isoxazole RingC=N, C=C stretches~1400-1650
C-BrStretch500-700

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would yield accurate bond lengths, bond angles, and torsion angles. mdpi.com This technique would confirm the planarity of the isoxazole ring and determine the conformation of the carboxylic acid group relative to the ring. Furthermore, it would reveal details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. researchgate.netunivie.ac.at The crystal packing and any potential halogen bonding involving the bromine atom would also be elucidated. researchgate.net

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound, monitoring the progress of its synthesis, and separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), a sharp, symmetrical peak corresponding to the compound can be obtained. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. HPLC can also be used to separate it from potential isomers, such as 3-bromo-1,2-oxazole-4-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, it can be derivatized, for example, by esterification of the carboxylic acid group, to increase its volatility. The resulting ester can then be analyzed by GC-MS. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of the derivatized compound and any volatile impurities. GC-MS is particularly useful for monitoring reaction progress where volatile byproducts might be formed. nih.gov

Future Research Directions and Unexplored Avenues for 4 Bromo 1,2 Oxazole 3 Carboxylic Acid

Development of Novel and Highly Efficient Catalytic Transformations for Derivatization

Future research will likely focus on expanding the toolkit of catalytic reactions for the derivatization of 4-bromo-1,2-oxazole-3-carboxylic acid. While standard cross-coupling reactions are applicable, there is a need to develop more efficient and novel catalytic systems specifically tailored for the isoxazole (B147169) core. The C4 position of the isoxazole ring is a key site for functionalization. nih.gov

Key areas for development include:

Palladium-Catalyzed Cross-Coupling: There is significant scope for optimizing and expanding palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comrsc.orgnih.gov Research into novel phosphine (B1218219) ligands and palladium pre-catalysts could lead to milder reaction conditions, lower catalyst loadings, and broader substrate compatibility, particularly for complex molecule synthesis. A one-pot protocol for the cyanomethylation of aryl halides using a palladium-catalyzed reaction with an isoxazole-boronic acid pinacol ester has already been developed, showcasing the potential for domino reactions. nih.gov

Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and often complementary alternative to palladium. nih.gov Investigating copper-catalyzed Ullmann-type couplings and C-N/C-S bond-forming reactions could provide alternative pathways to novel derivatives.

C-H Activation: Direct C-H activation at the C5 position of the isoxazole ring, directed by the carboxylic acid group, presents a highly atom-economical approach to functionalization. researchgate.net Developing selective rhodium or iridium catalysts for this transformation would bypass the need for pre-functionalized starting materials.

Table 1: Potential Catalytic Transformations for Derivatization
Reaction TypePotential CatalystDescription
Suzuki-Miyaura CouplingPalladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Forms a C-C bond by coupling the bromo-isoxazole with an organoboron compound. researchgate.net
Heck CouplingPalladium acetate with phosphine ligandsForms a C-C bond by coupling with an alkene.
Sonogashira CouplingPalladium and Copper co-catalysisForms a C-C bond by coupling with a terminal alkyne.
Buchwald-Hartwig AminationPalladium complexes with specialized ligands (e.g., Buchwald ligands)Forms a C-N bond by coupling with an amine.
C-H ActivationRhodium(III) or Iridium(I) complexesDirect functionalization of a C-H bond, potentially at the C5 position. researchgate.net

Exploration of Unconventional Derivatization Pathways and Functional Group Interconversions

Beyond traditional catalytic methods, future work should explore more unconventional synthetic strategies to access novel chemical space.

Halogen Dance Reaction: The "halogen dance" is a base-catalyzed halogen migration that could potentially be applied to this compound. researchgate.netias.ac.inbeilstein-archives.orgclockss.org Under the influence of a strong, hindered base like lithium diisopropylamide (LDA), the bromine atom at the C4 position could migrate to the C5 position. acs.org This would provide a synthetic route to 5-bromo-1,2-oxazole-3-carboxylic acid, a regioisomer that may be difficult to synthesize directly. This transformation would enable a different set of derivatization patterns.

Ring-Opening and Rearrangement: The isoxazole ring is known to undergo ring-opening under certain conditions, such as photolysis or in the presence of transition metals. wikipedia.orgacs.org Exploring these reactions for this compound could lead to the formation of complex acyclic structures or rearrangement into other heterocyclic systems like oxazoles or pyrroles. wikipedia.orgacs.org For instance, cobalt-catalyzed ring-opening can lead to the formation of metal-nitrenoid species, which can undergo further reactions like C-H amination. acs.org

Functional Group Interconversion: The carboxylic acid group is a versatile handle for a wide range of transformations. Future research can systematically explore its conversion into amides, esters, nitriles, and other functional groups, each providing a new branch of derivatives with potentially unique properties. For example, bromo-lactamization has been used on isoxazole-amides to create novel spiro-isoxazoline-lactams. rsc.orgnih.gov

Table 2: Unconventional Derivatization and Interconversion Pathways
PathwayReagents/ConditionsPotential Outcome
Halogen Dance ReactionStrong hindered bases (e.g., LDA, LTMP)Migration of bromine from C4 to C5 position, yielding a new regioisomer. researchgate.netacs.org
Photochemical RearrangementUV irradiationRing-opening to form an azirine intermediate, which can rearrange to other heterocycles like oxazole (B20620). wikipedia.org
Transition-Metal Catalyzed Ring OpeningFe(III), Ru(II), Co(II) catalystsGeneration of reactive intermediates (e.g., nitrenes) for synthesis of pyrroles or pyridines. acs.orgacs.org
Carboxylic Acid to AmideAmine, coupling agents (e.g., EDC, HATU)Formation of isoxazole-3-carboxamides.
Carboxylic Acid to EsterAlcohol, acid catalyst (e.g., H₂SO₄)Formation of isoxazole-3-carboxylates.

Green Chemistry Applications and Sustainable Synthesis Methodologies for Industrial Scalability

Applying the principles of green chemistry to the synthesis and derivatization of this compound is crucial for its potential industrial application. ijbpas.combohrium.com Future research should aim to develop methodologies that are not only efficient but also environmentally benign. benthamdirect.com

Potential green chemistry approaches include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental impact. mdpi.comsemnan.ac.irnih.gov Water-mediated synthesis of isoxazoles has been shown to be effective and fast. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are powerful tools in green synthesis. mdpi.compreprints.orgnih.gov These methods can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. benthamdirect.comnih.gov Microwave-assisted palladium-catalyzed cross-coupling reactions have proven to be highly efficient. mdpi.com

Catalyst Recycling: The development of heterogeneous or immobilized catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry. This not only reduces costs but also minimizes metal contamination in the final products. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. Multicomponent reactions are particularly effective in this regard. mdpi.comnih.gov

Table 3: Green Chemistry Strategies for Synthesis and Derivatization
Green Chemistry PrincipleApplication to this compound
Safer SolventsUtilizing water, ethanol, or deep eutectic solvents for synthesis and coupling reactions. mdpi.comacs.org
Energy EfficiencyEmploying microwave or ultrasound irradiation to reduce reaction times and energy input. preprints.orgnih.gov
CatalysisDeveloping recyclable heterogeneous catalysts for cross-coupling reactions to minimize waste. bohrium.com
Atom EconomyDesigning one-pot, multi-component reactions to build complexity efficiently. nih.gov
Renewable FeedstocksInvestigating synthetic routes starting from bio-based materials where possible.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages for the synthesis and derivatization of this compound, particularly in terms of safety, scalability, and reproducibility. researchgate.netuc.pt

Automated Synthesis: Automated platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening. merckmillipore.comresearchgate.net By combining robotic systems with pre-packaged reagent cartridges, libraries of this compound derivatives can be rapidly generated for biological or materials screening. merckmillipore.comresearchgate.netnih.gov This approach allows for the systematic exploration of structure-activity relationships. nih.gov

Table 4: Advantages of Flow Chemistry and Automated Synthesis
TechnologyBenefits for this compound
Flow ChemistryEnhanced safety, improved heat and mass transfer, precise control over reaction conditions, straightforward scalability, and potential for multi-step telescoped synthesis. acs.orgresearchgate.netuc.pt
Automated SynthesisHigh-throughput library generation, rapid exploration of structure-activity relationships, reduced manual labor, and increased reproducibility. merckmillipore.comresearchgate.netacs.org

Design and Synthesis of Advanced Materials Incorporating the 1,2-Oxazole Core

The bifunctional nature of this compound makes it an attractive building block for the construction of advanced materials. The isoxazole ring itself is a versatile scaffold for such applications. lifechemicals.comingentaconnect.com

Polymer Synthesis: The molecule can be used as a monomer in polymerization reactions. For example, the carboxylic acid can be converted to an acid chloride and reacted with a diamine to form a polyamide, while the bromine atom remains available for subsequent post-polymerization modification via cross-coupling reactions. Alternatively, after a Suzuki coupling to introduce a vinyl group at the 4-position, the resulting molecule could undergo radical polymerization. researchgate.net

Framework Materials: The rigid structure of the isoxazole ring and the defined vectors of its functional groups make it a suitable linker for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The carboxylic acid can coordinate to metal clusters in MOFs, while the bromo- group can be used as a reactive site to link to other organic struts in COFs. The tunable pore size and chemical environment of MOFs can be used to control reaction selectivity. rsc.org Benzobisoxazoles have been explored as potential tetragonal organic building blocks for MOF synthesis. researchgate.net

Table 5: Potential Advanced Materials from this compound
Material TypeSynthetic Strategy
Functional PolymersUse as a monomer in step-growth (e.g., polyamide formation) or chain-growth polymerization (after converting the bromo- group to a vinyl group). researchgate.net
Metal-Organic Frameworks (MOFs)Employing the molecule as an organic linker where the carboxylate group coordinates with metal ion clusters. rsc.orgresearchgate.net
Covalent Organic Frameworks (COFs)Utilizing both the carboxylic acid and the bromo- group (after conversion to other reactive groups) to form a porous, crystalline network.
Liquid CrystalsDerivatization to create molecules with mesogenic properties, leveraging the rigid isoxazole core. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-bromo-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • The synthesis of halogenated oxazole derivatives typically involves cyclization of nitrile precursors followed by halogenation and carboxylation. For example, 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid is synthesized via nitrile cyclization under controlled temperatures (60–80°C) using catalysts like Cu(I)Br . Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time can improve yields. For brominated analogs, post-cyclization bromination with NBS (N-bromosuccinimide) is common . Purity is verified via HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the oxazole ring and bromine substitution (e.g., 1^1H NMR: δ 8.2–8.5 ppm for aromatic protons).
  • X-ray crystallography : Resolves planarity of the oxazole ring and hydrogen-bonding patterns. For example, 5-methyl-1,2-oxazole-3-carboxylic acid shows a planar structure with O–H⋯O dimerization (centroid distance: 3.234 Å) .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and Br–C vibrations (~650 cm1^{-1}) .

Q. How does the bromine substituent influence solubility and purification challenges in polar vs. nonpolar solvents?

  • Bromine increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetone). However, carboxylic acid groups necessitate acidic aqueous workups. Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for purification, achieving >90% recovery .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC50_{50} values. Comparative studies with non-brominated analogs (e.g., 5-methyl derivatives) highlight halogen effects on potency .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to maximize yield and minimize by-products in brominated oxazole synthesis?

  • Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : 50–100°C (higher temps risk decarboxylation).
  • Catalysts : Cu(I)Br vs. Pd(II) acetate for regioselective bromination .
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve intermediate stability.
    • Monitor reaction progress via TLC (Rf_f: 0.3–0.5 in ethyl acetate/hexane) .

Q. What structure-activity relationships (SARs) explain the enhanced bioactivity of brominated oxazoles compared to non-halogenated analogs?

  • Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with target proteins (e.g., kinase active sites). For example, 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid shows reduced antimicrobial activity compared to brominated derivatives, suggesting halogen size and electronegativity are critical .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic attack sites .
  • Docking studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Bromine forms halogen bonds with Arg121 (ΔG: −8.2 kcal/mol) .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Case study : Discrepancies in IC50_{50} values for anticancer activity may arise from cell line variability (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. SRB). Normalize data using positive controls (e.g., doxorubicin) and replicate under standardized conditions .

Q. What enzymatic assays are recommended to elucidate the mechanism of action of brominated oxazoles?

  • Kinase inhibition : Measure ATPase activity using malachite green phosphate assays (e.g., EGFR kinase).
  • Apoptosis markers : Western blotting for caspase-3/7 activation in treated cancer cells .

Q. What strategies improve the thermal and pH stability of this compound in long-term storage?

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials to prevent photodegradation.
  • pH stability : Buffered solutions (pH 6–7) minimize carboxylic acid deprotonation and hydrolysis .

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